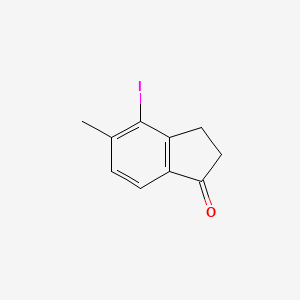
5-Chloro-7-(3-methylphenyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(3-methylphenyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(3-methylphenyl)quinolin-8-ol typically involves the functionalization of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-7-(3-methylphenyl)quinolin-8-ol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-7-(3-methylphenyl)quinolin-8-ol is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to chelate metal ions makes it a candidate for developing metal-based drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(3-methylphenyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5-(Chloromethyl)quinolin-8-ol: Used in various chemical syntheses and industrial applications.
Clioquinol (5-chloro-7-iodo-quinolin-8-ol): Investigated for its potential in treating Alzheimer’s disease due to its metal-chelating properties.
Uniqueness: 5-Chloro-7-(3-methylphenyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
648896-43-9 |
|---|---|
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
5-chloro-7-(3-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO/c1-10-4-2-5-11(8-10)13-9-14(17)12-6-3-7-18-15(12)16(13)19/h2-9,19H,1H3 |
Clé InChI |
QFXPMWOPVBSPAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


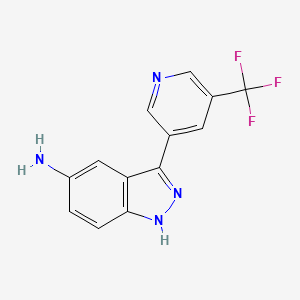


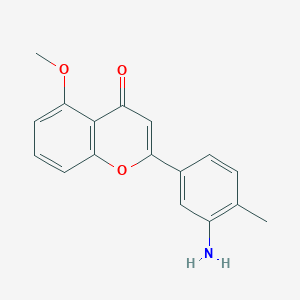

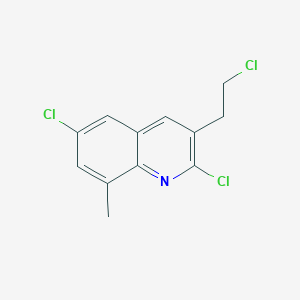
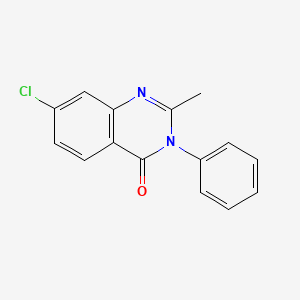

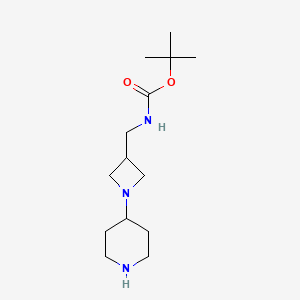

![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)


